Cas no 554436-98-5 (3-(2-Chloropropanoyl)-1-cyclohexylurea)

3-(2-Chloropropanoyl)-1-cyclohexylurea is a specialized organic compound featuring a cyclohexylurea core substituted with a 2-chloropropanoyl group. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both the chloro and carbonyl functionalities allows for selective modifications, enabling its use in nucleophilic substitution or condensation reactions. Its cyclohexyl moiety enhances steric stability, contributing to controlled reactivity in multi-step syntheses. The compound is typically employed in research settings where precise functional group manipulation is required. Proper handling is essential due to potential sensitivity to moisture and reactive conditions.
3-(2-Chloropropanoyl)-1-cyclohexylurea structure
554436-98-5 structure
Product name:3-(2-Chloropropanoyl)-1-cyclohexylurea
CAS No:554436-98-5
MF:C10H17N2O2Cl
Molecular Weight:232.707
CID:3105963
PubChem ID:3827198

3-(2-Chloropropanoyl)-1-cyclohexylurea 化学的及び物理的性質

名前と識別子

    • 1-(2-Chloro-propionyl)-3-cyclohexyl-urea
    • SMR000343323
    • G38328
    • EN300-06144
    • CHEMBL1366822
    • AKOS017269015
    • Z56919249
    • 554436-98-5
    • MLS000517163
    • SR-01000043758
    • AKOS000122909
    • 3-(2-chloropropanoyl)-1-cyclohexylurea
    • 2-chloro-N-(cyclohexylcarbamoyl)propanamide
    • SR-01000043758-1
    • 3-(2-Chloropropanoyl)-1-cyclohexylurea
    • インチ: InChI=1S/C10H17ClN2O2/c1-7(11)9(14)13-10(15)12-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,12,13,14,15)
    • InChIKey: OQFYKJXOOAHKPK-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 232.0978555Da
  • 同位素质量: 232.0978555Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.2Ų
  • XLogP3: 2.5

3-(2-Chloropropanoyl)-1-cyclohexylurea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-06144-0.5g
3-(2-chloropropanoyl)-1-cyclohexylurea
554436-98-5 95%
0.5g
$197.0 2023-10-28
Enamine
EN300-06144-0.05g
3-(2-chloropropanoyl)-1-cyclohexylurea
554436-98-5 95%
0.05g
$46.0 2023-10-28
Enamine
EN300-06144-10.0g
3-(2-chloropropanoyl)-1-cyclohexylurea
554436-98-5 95%
10g
$1224.0 2023-05-01
Aaron
AR019IZ7-5g
3-(2-chloropropanoyl)-1-cyclohexylurea
554436-98-5 95%
5g
$1160.00 2023-12-13
1PlusChem
1P019IQV-10g
3-(2-chloropropanoyl)-1-cyclohexylurea
554436-98-5 95%
10g
$1575.00 2024-04-29
A2B Chem LLC
AV23015-500mg
3-(2-chloropropanoyl)-1-cyclohexylurea
554436-98-5 95%
500mg
$243.00 2024-04-19
A2B Chem LLC
AV23015-250mg
3-(2-chloropropanoyl)-1-cyclohexylurea
554436-98-5 95%
250mg
$146.00 2024-04-19
1PlusChem
1P019IQV-2.5g
3-(2-chloropropanoyl)-1-cyclohexylurea
554436-98-5 95%
2.5g
$746.00 2025-03-03
A2B Chem LLC
AV23015-2.5g
3-(2-chloropropanoyl)-1-cyclohexylurea
554436-98-5 95%
2.5g
$623.00 2024-04-19
1PlusChem
1P019IQV-500mg
3-(2-chloropropanoyl)-1-cyclohexylurea
554436-98-5 95%
500mg
$291.00 2025-03-03

3-(2-Chloropropanoyl)-1-cyclohexylurea 関連文献

3-(2-Chloropropanoyl)-1-cyclohexylureaに関する追加情報

Introduction to 3-(2-Chloropropanoyl)-1-cyclohexylurea (CAS No. 554436-98-5)

3-(2-Chloropropanoyl)-1-cyclohexylurea, identified by the Chemical Abstracts Service Number (CAS No.) 554436-98-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of urea derivatives, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. The structural features of 3-(2-Chloropropanoyl)-1-cyclohexylurea, including the presence of a cyclohexyl group and a 2-chloropropanoyl moiety, contribute to its unique chemical properties and potential biological activities.

The cyclohexyl group in the molecular structure imparts steric hindrance and lipophilicity, which can influence the compound's solubility and interaction with biological targets. On the other hand, the 2-chloropropanoyl moiety introduces a polar functional group that can enhance binding affinity to specific receptors or enzymes. These structural attributes make 3-(2-Chloropropanoyl)-1-cyclohexylurea a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in urea derivatives as pharmacophores due to their ability to form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules. Research studies have demonstrated that modifications in the urea moiety can significantly alter the pharmacological profile of these compounds. For instance, the introduction of halogen atoms or alkoxy groups can enhance metabolic stability and bioavailability, while changes in the substituents around the urea nitrogen can fine-tune receptor binding specificity.

One of the most compelling aspects of 3-(2-Chloropropanoyl)-1-cyclohexylurea is its potential application in the development of kinase inhibitors. Kinases are a family of enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in various diseases, including cancer. By targeting specific kinases, inhibitors derived from urea derivatives like 3-(2-Chloropropanoyl)-1-cyclohexylurea can modulate cellular processes and potentially treat associated disorders.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with high accuracy. Molecular docking studies have been performed using 3-(2-Chloropropanoyl)-1-cyclohexylurea as a lead compound to identify potential kinase inhibitors. These studies have revealed promising binding affinities and selectivity profiles, suggesting that this compound may serve as a foundation for developing novel anticancer agents.

The synthesis of 3-(2-Chloropropanoyl)-1-cyclohexylurea involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between cyclohexylisocyanate and 2-chloropropionic acid derivatives, followed by purification steps such as recrystallization or column chromatography. The choice of solvents and reaction conditions can significantly impact the efficiency of these synthetic processes.

In addition to its pharmaceutical applications, 3-(2-Chloropropanoyl)-1-cyclohexylurea has shown potential in material science research. Urea derivatives are known for their ability to form coordination complexes with metal ions, which can be exploited for applications in catalysis, sensors, and nanotechnology. The unique structural features of this compound make it an attractive candidate for designing metal-organic frameworks (MOFs) or supramolecular assemblies with tailored properties.

The safety profile of 3-(2-Chloropropanoyl)-1-cyclohexylurea is another critical aspect that warrants thorough investigation. While urea derivatives are generally well-tolerated, their biological activity and potential side effects must be carefully evaluated through preclinical studies. Acute toxicity assays, chronic toxicity tests, and pharmacokinetic studies are essential to assess the safety and efficacy of this compound before it can be considered for clinical development.

As research continues to uncover new applications for 3-(2-Chloropropanoyl)-1-cyclohexylurea, its significance in both academic research and industrial development is likely to grow. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully harness the potential of this compound as a therapeutic agent or functional material. The integration of cutting-edge technologies such as high-throughput screening, artificial intelligence-driven drug discovery platforms, and advanced spectroscopic techniques will further accelerate progress in this field.

In conclusion,3-(2-Chloropropanoyl)-1-cyclohexylurea (CAS No. 554436-98-5) represents a promising compound with diverse applications across multiple disciplines. Its unique structural features, coupled with its potential biological activities, make it an attractive candidate for further research and development. As our understanding of its properties continues to evolve,3-(2-Chloropropanoyl)-1-cyclohexylurea is poised to play a significant role in advancing both pharmaceutical science and material engineering.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD